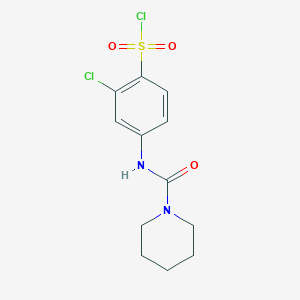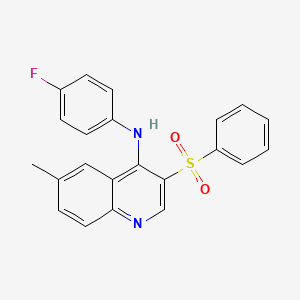
N-(4-fluorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)-6-methyl-3-(phenylsulfonyl)quinolin-4-amine” is a synthetic organic compound. It contains a quinoline core, which is a nitrogenous heterocyclic compound . Quinoline derivatives have been used in various fields due to their versatility .
Synthesis Analysis
While the specific synthesis route for this compound is not available, quinoline derivatives are generally synthesized through various strategies . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The compound has a quinoline core, which is a well-known nitrogenous tertiary base . It also contains a phenylsulfonyl group and a fluorophenyl group attached to the quinoline core.Aplicaciones Científicas De Investigación
Fluorogenic Substrates for Enzyme Determination
Kokotos and Tzougraki (1991) synthesized intramolecularly-quenched fluorogenic substrates using amines and aromatic systems as fluorophores and quenchers, respectively. These substrates can be utilized for the direct specific determination of enzymes by measuring the increase in fluorescence, indicating their potential application in biochemical assays and research (Kokotos & Tzougraki, 1991).
Molecular Structure and Crystal Packing
Bertolasi et al. (1993) reported on the crystal structures of five 4-aminophenyl 4-X-phenyl sulfones, exploring the effects of electronic substituent effects on structural distortions and spectroscopic parameters. Their work underscores the importance of understanding molecular interactions and structural properties in designing materials with specific characteristics (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Synthesis of Novel Organic Compounds
Didenko et al. (2015) focused on synthesizing new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives with various functional groups. Their research contributes to the development of new molecules for potential applications in pharmaceuticals and materials science (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds
Poomathi et al. (2015) developed a green and efficient approach for the synthesis of novel isoxazole fused quinoline scaffolds. Their method highlights the potential of these compounds in medicinal chemistry and drug development (Poomathi, Mayakrishnan, Muralidharan, Srinivasan, & Perumal, 2015).
Fluorescent Detection of Amine Vapors
Gao et al. (2016) developed a fluorescent sensor for light-up detection of amine vapors based on aggregation-induced emission (AIE) properties. This work is significant for environmental monitoring and safety applications in detecting volatile organic compounds (Gao, Li, Lin, Geng, Ling, Wang, Qin, & Tang, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-15-7-12-20-19(13-15)22(25-17-10-8-16(23)9-11-17)21(14-24-20)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHDLYFVLUGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B2893177.png)
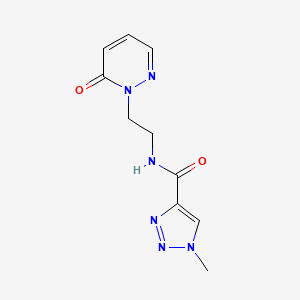
![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)
![(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2893184.png)

![3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893187.png)
![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)
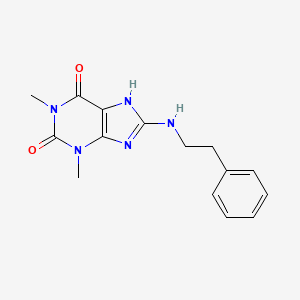
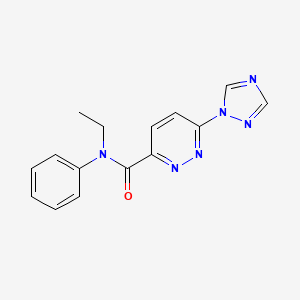

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2893198.png)
